1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxan-4-yl group: This can be achieved through the cyclization of appropriate diols under acidic conditions.
Synthesis of the piperidin-4-yl group: This involves the reduction of pyridine derivatives using hydrogenation or other reducing agents.
Formation of the trifluoromethylpyridin-2-yl group:
Coupling reactions: The final step involves coupling the synthesized intermediates using palladium-catalyzed cross-coupling reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylpyridin-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated derivatives.
Scientific Research Applications
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders.
Biology: The compound is used in studies involving receptor binding and signal transduction pathways.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Similar in structure but lacks the oxan-4-yl group.
4-piperidin-1-ylpyridine: Lacks the trifluoromethyl and oxan-4-yl groups.
Uniqueness
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of the oxan-4-yl group, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N4O/c21-20(22,23)18-2-1-3-19(24-18)27-12-10-26(11-13-27)16-4-8-25(9-5-16)17-6-14-28-15-7-17/h1-3,16-17H,4-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADZHDSRUYKMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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